4-cyclopropyl-2-methoxybenzoic acid
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Overview
Description
4-cyclopropyl-2-methoxybenzoic acid is an organic compound with the molecular formula C₁₁H₁₂O₃ and a molecular weight of 192.21 g/mol It is characterized by a cyclopropyl group attached to the benzene ring, which also contains a methoxy group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyclopropyl-2-methoxybenzoic acid can be achieved through several synthetic routes. One common method involves the electrophilic aromatic substitution of a suitable benzene derivative. For instance, starting with 4-cyclopropylphenol, the methoxy group can be introduced via methylation using dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate . The carboxylation step can be performed using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale electrophilic aromatic substitution reactions. The process may include the use of catalysts to enhance the reaction rate and yield. The reaction conditions are optimized to ensure high purity and efficiency, often involving continuous flow reactors and automated systems for precise control of temperature, pressure, and reagent addition.
Chemical Reactions Analysis
Types of Reactions
4-cyclopropyl-2-methoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: 4-cyclopropyl-2-hydroxybenzoic acid.
Reduction: 4-cyclopropyl-2-methoxybenzyl alcohol.
Substitution: 4-cyclopropyl-2-aminobenzoic acid (if methoxy group is substituted with an amino group).
Scientific Research Applications
4-cyclopropyl-2-methoxybenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-cyclopropyl-2-methoxybenzoic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators .
Comparison with Similar Compounds
Similar Compounds
4-cyclopropylbenzoic acid: Lacks the methoxy group, making it less polar and potentially less reactive in certain chemical reactions.
2-methoxybenzoic acid: Lacks the cyclopropyl group, which may affect its steric properties and reactivity.
Uniqueness
4-cyclopropyl-2-methoxybenzoic acid is unique due to the presence of both the cyclopropyl and methoxy groups, which confer distinct steric and electronic properties
Properties
CAS No. |
1237130-43-6 |
---|---|
Molecular Formula |
C11H12O3 |
Molecular Weight |
192.2 |
Purity |
95 |
Origin of Product |
United States |
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